molecular formula C8H5IO4 B1585462 5-Iodoisophthalic acid CAS No. 51839-16-8

5-Iodoisophthalic acid

Cat. No.: B1585462
CAS No.: 51839-16-8
M. Wt: 292.03 g/mol
InChI Key: QMDFYAWUWIIQFM-UHFFFAOYSA-N
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Description

5-Iodoisophthalic acid (C₈H₅IO₄, molecular weight 280.03 g/mol) is a derivative of isophthalic acid with an iodine atom substituted at the 5-position of the benzene ring (meta to both carboxylic acid groups). It is synthesized via hydrolysis of dimethyl 5-iodoisophthalate using lithium hydroxide and serves as a precursor for active esters (e.g., bis-N-hydroxysuccinimide esters) used in bioconjugation and radiopharmaceutical synthesis . The iodine atom enhances polarizability and facilitates applications in:

  • Coordination chemistry: As a ligand in metallacrowns and metal-organic frameworks (MOFs) .
  • Radiochemistry: As a tin precursor for radioiodination in imaging agents .
  • Organic synthesis: For constructing π-conjugated systems and cyclophanes .

Its reactivity is defined by the electron-withdrawing iodine substituent, which lowers the pKa of the carboxylic acids (~2.5–3.0) compared to unsubstituted isophthalic acid (pKa₁ = 3.5, pKa₂ = 4.5) .

Biological Activity

5-Iodoisophthalic acid (5-IIPA) is a halogenated derivative of isophthalic acid, notable for its diverse biological activities and potential applications in medicinal chemistry. This article reviews the biological activity of 5-IIPA, drawing from various studies that highlight its interactions with biological systems, particularly in relation to ion transport, coordination chemistry, and potential therapeutic uses.

Chemical Structure and Properties

This compound is characterized by the presence of an iodine atom at the 5-position of the isophthalic acid structure. Its molecular formula is C8H5IO4\text{C}_8\text{H}_5\text{I}\text{O}_4, and it features two carboxylic acid groups that can participate in various chemical reactions.

PropertyValue
Molecular Weight286.03 g/mol
Melting Point240-242 °C
Solubility in WaterLow
pKaApproximately 4.5

Ion Transport Properties

Recent studies have demonstrated that derivatives of 5-IIPA, particularly in the form of halogen-bonded compounds, exhibit significant ion transport properties. A notable study focused on a 5-iodoisophthalamide system which showed proficient chloride-selective ion channel behavior within lipid bilayers. The di-hexyl-substituted derivative facilitated selective chloride transport via an antiport-mediated mechanism, emphasizing the role of halogen bonding in enhancing ion selectivity and transport efficiency .

Coordination Chemistry

This compound has been utilized to synthesize coordination polymers that exhibit unique structural and electronic properties. For instance, a study reported the formation of a two-dimensional Zn(II) coordination polymer based on 5-IIPA, revealing its potential applications in materials science and catalysis . These polymers are characterized by their layered structures and may possess interesting magnetic or electronic properties.

Anticancer Potential

The biological relevance of 5-IIPA extends to its potential anticancer properties. Research indicates that certain derivatives can interact with protein kinase C (PKC), a critical target in cancer therapy. In vitro studies have shown that these compounds can modify PKC activation, suggesting their utility as research tools or lead compounds for drug development aimed at cancer treatment .

Case Studies

  • Ion Channel Activity : A study examining the ion transport capabilities of a 5-iodoisophthalamide derivative found that it formed a self-assembled structure conducive to chloride ion permeation across lipid bilayers. This was supported by molecular dynamics simulations which confirmed the significance of intermolecular hydrogen bonding within the channel .
  • Coordination Polymers : The synthesis of coordination polymers from 5-IIPA has been explored, demonstrating how variations in ligand design can influence the properties of metal complexes formed with zinc or copper ions . These studies highlight the versatility of 5-IIPA in forming novel materials with potential applications in catalysis and sensing.

Scientific Research Applications

Coordination Chemistry

5-Iodoisophthalic acid serves as a ligand in the formation of metal-organic frameworks (MOFs) and coordination polymers. Its ability to coordinate with transition metals allows for the construction of complex structures with varied functionalities.

Case Study: Copper Coordination Polymers

A study reported the synthesis of seven copper coordination polymers utilizing this compound. These polymers exhibited distinct halogen-related bonding characteristics, which were modulated by the presence of nitrogen donor ligands . The structural analysis revealed that these complexes have potential applications in catalysis and materials science.

Data Table: Properties of Copper Coordination Polymers

Polymer TypeMetalLigandNotable Property
Polymer 1CuThis compoundHalogen bonding interactions
Polymer 2CuNitrogen donor ligandsEnhanced stability

Ion Transport Mechanisms

Recent research has highlighted the role of 5-iodoisophthalic derivatives in developing artificial ion channels. These channels are crucial for mimicking biological ion transport mechanisms.

Case Study: Chloride-Selective Channels

A study demonstrated that a di-hexyl-substituted derivative of 5-iodoisophthalamide exhibited significant chloride transport across lipid bilayer membranes. The mechanism was identified as antiport-mediated, facilitated by halogen bonding and hydrogen bonding within the channel structure . This finding underscores the potential for developing selective ion transport systems based on halogenated compounds.

Material Science Applications

The incorporation of this compound into polymer matrices has been explored for its impact on material properties.

Case Study: Two-Dimensional ZnII Coordination Polymer

Research involving zinc(II) coordination with this compound led to the formation of a layered coordination polymer. This material demonstrated unique electronic properties, making it suitable for applications in electronic devices and sensors .

Data Table: Properties of ZnII Coordination Polymer

PropertyValue
Layer ThicknessX nanometers
ConductivityY S/cm
Band GapZ eV

Biochemical Applications

The biochemical implications of this compound derivatives are also noteworthy, particularly in drug design and development.

Case Study: Hydrogen Bonded Systems

Investigations into hydrogen-bonded systems involving this compound revealed insights into molecular interactions that can be leveraged for pharmaceutical applications. The ability to form stable complexes with biological targets positions this compound as a candidate for drug development .

Chemical Reactions Analysis

Types of Chemical Reactions

2-Amino-5-iodoisophthalic acid can participate in several types of chemical reactions due to the presence of the amino and iodine substituents.

Oxidation Reactions

  • The amino group can be converted into a nitro group or other oxidized forms.

  • Common oxidizing agents include potassium permanganate (KMnO4KMnO_4) and hydrogen peroxide (H2O2H_2O_2).

Reduction Reactions

  • The compound can be reduced to form derivatives with different functional groups.

  • Reducing agents such as sodium borohydride (NaBH4NaBH_4) or lithium aluminum hydride (LiAlH4LiAlH_4) are typically used.

Substitution Reactions

  • The iodine atom can be substituted with other groups through nucleophilic substitution reactions.

  • Nucleophiles such as thiols, amines, or alkoxides can be used.

Reactions towards 5-amino-2,4,6-triiodoisophthaloyl dichloride

5-amino-2,4,6-triiodoisophthaloyl dichloride, a derivative, is synthesized using m-phthalic acid as a starting material with a chloride reagent and an initiator with solid phosgene .

Reaction: Acyl chloride reaction with 5-amino-2,4,6-triiodoisophthalic acids to prepare 5-amino-2,4,6-triiodoisophthalic acid acyl chlorides .

Reagents :

  • m-phthalic acid

  • Solid phosgene

  • Triethylamine

  • Methylene dichloride

Uses:

  • The resulting product is used in the synthesis of various compounds, including derivatives with enhanced water solubility for medical applications .

  • Reacts with 2-amino--1,3-propanediol to yield DL-5-~-hydroxypropionylamino--2,4,6-triiodo-isophthalic acid di-(1,3-dihydroxyisopropyl--amide)

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-iodoisophthalic acid, and how can its purity be validated?

The compound is typically synthesized via hydrolysis of dimethyl 5-iodoisophthalate using lithium hydroxide (LiOH) in a methanol/water mixture, followed by purification via recrystallization . For purity validation, combine techniques such as:

  • HPLC : Monitor for hydrolysis byproducts (e.g., residual esters).
  • Mass spectrometry (MS) : Confirm molecular weight (MW 292.01 g/mol).
  • Elemental analysis : Verify iodine content (~43.5% theoretical). Basic characterization should reference known spectral data (e.g., IR carbonyl peaks at ~1680–1700 cm⁻¹) .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Use personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
  • Work in a fume hood to avoid inhalation of fine particles.
  • Store in airtight containers under inert gas (e.g., argon) to prevent hydrolysis or oxidation .

Q. Which spectroscopic methods are most reliable for structural confirmation of this compound derivatives?

  • 1H NMR : Identify aromatic proton environments (e.g., meta-substitution patterns).
  • 13C NMR : Confirm carboxylic acid carbons (~170 ppm) and iodinated aromatic carbons. Note: Peak broadening in NMR due to iodine’s quadrupolar moment may complicate interpretation; compare with computational models (DFT) for ambiguous cases .

Advanced Research Questions

Q. How can hydrolysis susceptibility of this compound derivatives during HPLC analysis be mitigated?

  • Optimize mobile phase : Use acidic conditions (e.g., 0.1% trifluoroacetic acid in acetonitrile/water) to stabilize ester groups.
  • Lower column temperature : Reduce hydrolysis kinetics (e.g., 15–20°C).
  • Shorten run times : Minimize exposure to aqueous environments .

Q. What strategies resolve contradictions in reported NMR data for DOTA-functionalized derivatives of this compound?

  • Cross-validate spectra : Compare data across multiple solvents (DMSO-d6 vs. CDCl3) to assess solvent-induced shifts.
  • Supplement with HRMS : Confirm molecular formulas when peak overlaps occur (e.g., aromatic vs. aliphatic regions).
  • Reference synthetic protocols : Ensure consistent protection/deprotection steps (e.g., t-butyl vs. benzyl esters) .

Q. How can AI-driven retrosynthesis tools improve the design of novel this compound-based conjugates?

Platforms like Pistachio or Reaxys leverage reaction databases to propose:

  • Functionalization sites : Prioritize iodination at the 5-position for steric accessibility.
  • Spacer integration : Use hexanediamine linkers for DOTA chelator attachment (see Scheme 3 in ).
  • Stability screening : Predict hydrolytic degradation risks using QSPR models .

Q. What experimental controls are essential when comparing catalytic iodination methods for isophthalic acid derivatives?

  • Blank reactions : Exclude catalysts to assess inherent iodination rates.
  • Isotope tracing : Use ¹²⁵I-labeled reagents to track incorporation efficiency.
  • Side-product analysis : Monitor for di-iodinated byproducts via LC-MS .

Q. Methodological Considerations

  • Data Reproducibility : Document exact molar ratios (e.g., EDC/NHS coupling at 1:2.5) and reaction times to align with published protocols .
  • Contradiction Analysis : Use meta-analysis frameworks (e.g., PRISMA guidelines) to reconcile divergent literature results .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Substituent(s) Molecular Weight (g/mol) Key Properties/Applications Synthesis Method
5-Iodoisophthalic acid Iodine (5-position) 280.03 Radiopharmaceuticals, MOFs, heterogenous catalysts Hydrolysis of dimethyl ester
Isophthalic acid None 166.13 Polymers, MOFs, food additives Oxidation of m-xylene
5-Fluoroisophthalic acid Fluorine (5-position) 184.12 Drug synthesis, materials science Direct fluorination or fluorinated precursors
5-Methylisophthalic acid Methyl (5-position) 180.16 Organic synthesis, ligand for cyclophanes Hydrolysis of dimethyl ester
5-Amino-2,4,6-triiodoisophthalic acid Iodine (2,4,6), amino (5) 585.86 X-ray contrast agents Iodination of amino precursor
5-Cyanophenyl-substituted isophthalic acid Cyanophenyl (5-position) 268.26 Electronic materials, coordination polymers Suzuki coupling, hydrolysis

Key Comparisons

Electronic Effects: The iodine atom in this compound increases electron density withdrawal compared to methyl or amino groups, enhancing acidity and reactivity in nucleophilic substitutions . Fluorine’s higher electronegativity (vs. iodine) reduces steric bulk but limits polarizability, making 5-fluoroisophthalic acid less suited for radiochemistry but useful in hydrogen-bonded networks .

Synthetic Utility: this compound’s iodine enables Stille couplings and radioiodination via tin precursors , whereas 5-cyanophenyl derivatives participate in π-stacking for MOF stabilization . Triiodinated derivatives (e.g., 5-amino-2,4,6-triiodoisophthalic acid) are bulkier, favoring non-covalent interactions in contrast agents .

Material Applications :

  • MOFs derived from this compound exhibit enhanced stability due to iodine’s polarizability, while methyl-substituted analogs prioritize flexibility .
  • Fluorinated analogs are preferred in drug synthesis for metabolic stability .

Properties

IUPAC Name

5-iodobenzene-1,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5IO4/c9-6-2-4(7(10)11)1-5(3-6)8(12)13/h1-3H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMDFYAWUWIIQFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5IO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3068675
Record name 5-Iodoisophthalic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51839-16-8
Record name 5-Iodo-1,3-benzenedicarboxylic acid
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Record name 1,3-Benzenedicarboxylic acid, 5-iodo-
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Record name 1,3-Benzenedicarboxylic acid, 5-iodo-
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Record name 5-Iodoisophthalic acid
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Record name 5-iodoisophthalic acid
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Retrosynthesis Analysis

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Feasible Synthetic Routes

5-Iodoisophthalic acid
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